1,1,2,2-Tetraethoxyethane

Lithium-Ion Batteries Electrolytes Solid-Electrolyte Interphase (SEI)

1,1,2,2-Tetraethoxyethane (TEG), also known as glyoxal tetraethyl acetal, is a symmetrical acetal with the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol. It is a colorless liquid characterized by four ethoxy groups attached to an ethane backbone.

Molecular Formula C10H22O4
Molecular Weight 206.28 g/mol
CAS No. 3975-14-2
Cat. No. B1606246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetraethoxyethane
CAS3975-14-2
Molecular FormulaC10H22O4
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCOC(C(OCC)OCC)OCC
InChIInChI=1S/C10H22O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h9-10H,5-8H2,1-4H3
InChIKeyOKFWKSARFIIDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetraethoxyethane (CAS 3975-14-2): A Glyoxylic-Acetal Solvent with Distinctive Electrochemical and Thermal Properties for Advanced Energy Storage and Chemical Synthesis


1,1,2,2-Tetraethoxyethane (TEG), also known as glyoxal tetraethyl acetal, is a symmetrical acetal with the molecular formula C10H22O4 and a molecular weight of 206.28 g/mol . It is a colorless liquid characterized by four ethoxy groups attached to an ethane backbone . This compound is synthesized by reacting aqueous glyoxal with ethanol in the presence of an acid catalyst [1], and it is available commercially at high purity (e.g., 99%) for use as a chemical intermediate and solvent .

Why Generic Substitution Fails: 1,1,2,2-Tetraethoxyethane (TEG) vs. In-Class Analogs


Direct substitution of 1,1,2,2-tetraethoxyethane (TEG) with its closest analog, 1,1,2,2-tetramethoxyethane (TMG), or with conventional carbonate-based electrolytes, is not scientifically valid. These compounds, while sharing a glyoxylic-acetal core, exhibit fundamentally different physicochemical and electrochemical behaviors due to the size and electronic properties of the ethoxy versus methoxy substituents [1]. For instance, TEG and TMG have distinct impacts on the formation of the Solid-Electrolyte Interphase (SEI) in lithium-ion batteries, which directly governs cell performance and longevity [2]. The quantitative evidence below demonstrates that selecting the correct solvent is critical for application-specific performance and cannot be assumed based on structural similarity alone [REFS-1, REFS-2].

Quantitative Evidence Guide: Why 1,1,2,2-Tetraethoxyethane Outperforms Analogs in Specific Applications


Superior Capacity Retention of TEG vs. TMG and Carbonate Electrolytes in Si/Gr Lithium-Ion Batteries

In lithium-ion battery cells with silicon/graphite (Si/Gr) composite anodes, electrolytes based on 1,1,2,2-tetraethoxyethane (TEG) demonstrated significantly better capacity retention and higher overall capacities compared to its methoxy analog, 1,1,2,2-tetramethoxyethane (TMG), and to conventional carbonate-based reference electrolytes [1]. This performance differential is directly attributed to TEG's superior film-forming properties, which create a smoother, more interconnected, and adaptable SEI layer [1].

Lithium-Ion Batteries Electrolytes Solid-Electrolyte Interphase (SEI)

Enhanced Thermal Safety: Higher Flash Point of TEG vs. Conventional Carbonate Electrolytes

Electrolytes containing 1,1,2,2-tetraethoxyethane (TEG) offer a quantifiable safety advantage through increased thermal stability and higher flash points when compared to classical electrolytes based on linear organic carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) [REFS-1, REFS-2]. This inherent property makes TEG a valuable component in formulating safer energy storage devices [3].

Battery Safety Thermal Stability Electrolyte Flammability

TEG Enables Prolonged Cycle Life in Sodium-Ion Energy Storage Systems vs. Conventional Electrolytes

In sodium-ion energy storage systems using a Prussian Blue positive electrode and a hard carbon negative electrode, a TEG-based electrolyte (1 m NaTFSI in TEG/PC 3:7) provides competitive capacity and, critically, a prolonged cycle life when compared to a conventional electrolyte formulation based on a 1:1 mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) [1]. This enhancement in longevity is linked to the formation of a thicker and more protective electrode-electrolyte interphase in the presence of TEG [1].

Sodium-Ion Batteries Sodium-Ion Capacitors Electrolyte Performance

Physical and Safety Profile of TEG vs. Tetramethoxyethane (TMG)

The physical properties of 1,1,2,2-tetraethoxyethane (TEG) differ significantly from its methoxy analog, 1,1,2,2-tetramethoxyethane (TMG), which has direct implications for handling and formulation. TEG has a boiling point of 240.3±35.0 °C at 760 mmHg and a flash point of 67.5±40.8 °C [1]. While specific quantitative data for TMG's boiling and flash points were not found in the available sources, TEG's higher molecular weight and larger ethoxy groups generally contribute to a higher boiling point and a higher flash point compared to the smaller, more volatile methoxy analog [2].

Physicochemical Properties Electrolyte Solvent Material Handling

Top Application Scenarios for 1,1,2,2-Tetraethoxyethane Based on Comparative Evidence


Advanced Electrolyte Formulation for High-Performance Lithium-Ion Batteries with Silicon Anodes

1,1,2,2-Tetraethoxyethane (TEG) should be prioritized for developing advanced lithium-ion battery electrolytes, particularly those intended for silicon-containing graphite anodes. This is based on direct comparative evidence showing that TEG-based electrolytes enable superior capacity retention and higher overall capacities, outperforming both its close analog TMG and conventional carbonate-based electrolytes [1]. TEG promotes the formation of a smoother, more interconnected, and adaptable Solid-Electrolyte Interphase (SEI), which is crucial for mitigating the volume expansion issues of silicon anodes [1].

Safer Electrolyte Component for Large-Format Lithium-Ion and Sodium-Ion Batteries

Procurement for applications where safety is paramount, such as in electric vehicles or grid-scale energy storage, should favor TEG. Evidence demonstrates that glyoxylic-acetal-based electrolytes containing TEG exhibit higher flash points and increased thermal stability compared to the flammable, linear organic carbonates commonly used in conventional electrolytes [REFS-2, REFS-3]. This inherent property reduces the risk of thermal runaway and enhances overall battery safety.

High-Cycling-Stability Electrolyte for Next-Generation Sodium-Ion Energy Storage

For research and development of sodium-ion batteries and sodium-ion capacitors, TEG-based electrolytes are a superior choice for achieving long cycle life. Comparative studies in full-cell systems show that a TEG/PC electrolyte provides prolonged cycle life compared to a standard EC:DMC electrolyte, while maintaining competitive capacity [3]. This is attributed to the formation of a thicker, more protective interphase on the electrodes that mitigates typical degradation processes [3].

Synthetic Intermediate Requiring a High-Boiling, Less Volatile Glyoxal Equivalent

In organic synthesis, 1,1,2,2-tetraethoxyethane is the preferred choice when a glyoxal equivalent with a higher boiling point (240.3±35.0 °C) and lower volatility is required, for instance, in reactions conducted at elevated temperatures or when minimizing VOC emissions is a priority [4]. Its physical properties offer a distinct handling and safety advantage over the more volatile 1,1,2,2-tetramethoxyethane analog [5].

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